molecular formula C2HCuF3O2+2 B579114 Copper(II) trifluoroacetate hydrate CAS No. 16712-25-7

Copper(II) trifluoroacetate hydrate

Cat. No.: B579114
CAS No.: 16712-25-7
M. Wt: 177.569
InChI Key: GDLJCVXRBGBMCK-UHFFFAOYSA-N
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Description

Copper(II) trifluoroacetate hydrate is a chemical compound with the formula Cu(CF3COO)2·xH2O. It is the trifluoroacetate salt of divalent copper and exists in various hydrated forms. The compound is known for its blue crystalline appearance and is soluble in water. It is widely used in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Copper(II) trifluoroacetate hydrate can be synthesized through several methods:

    Reaction with Trifluoroacetic Acid: One common method involves reacting trifluoroacetic acid with copper oxide, copper hydroxide, or basic copper carbonate.

    Replacement of Water Molecules: In some cases, acetone can replace the water molecules in this compound.

Chemical Reactions Analysis

Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:

Scientific Research Applications

Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper(II) trifluoroacetate hydrate involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the copper center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates .

Comparison with Similar Compounds

Copper(II) trifluoroacetate hydrate can be compared with other copper-based compounds such as:

Biological Activity

Copper(II) trifluoroacetate hydrate (Cu(CF₃COO)₂·xH₂O) is a coordination compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antifungal effects, supported by case studies and research findings.

  • Molecular Formula : C₄CuF₆O₄·xH₂O
  • Molecular Weight : 289.576 g/mol (anhydrous)
  • CAS Number : 123333-88-0

Antiproliferative Activity

Research indicates that copper(II) complexes exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that Cu(II) complexes, including those with trifluoroacetate ligands, demonstrated effective inhibition of B16 tumor cell proliferation. The half-maximal inhibitory concentration (IC₅₀) values for these complexes were significantly lower than those of free ligands, indicating enhanced activity due to the metal coordination.

ComplexIC₅₀ (μM)
Cu(CF₃COO)₂·xH₂O4.00
Cu(N-N)(dmtp)₂(OH₂)4.58

This suggests that the presence of trifluoroacetate enhances the antiproliferative properties of copper complexes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is notorious for causing opportunistic infections in immunocompromised patients.

Minimum Inhibitory Concentration (MIC)

The MIC values indicate the concentration required to inhibit bacterial growth:

Bacterial StrainMIC (mM)
Klebsiella pneumoniae0.14
Staphylococcus aureus0.07
Candida albicans0.14

These results demonstrate that copper(II) complexes possess superior antibacterial activity compared to their free ligand counterparts .

The biological activity of copper(II) trifluoroacetate is attributed to several mechanisms:

  • DNA Binding : The complex exhibits strong DNA-binding affinity, which may lead to nuclease-like activity, facilitating the cleavage of DNA strands.
  • Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze the formation of ROS, which can damage cellular components in pathogens.
  • Interference with Metabolic Pathways : The presence of copper can disrupt essential metabolic processes in bacteria and cancer cells.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various Cu(II) complexes on tumor cell lines, revealing that those with trifluoroacetate ligands had enhanced cytotoxicity due to improved cellular uptake and interaction with biomolecules.
  • Antimicrobial Testing : Clinical isolates of Klebsiella pneumoniae were treated with Cu(CF₃COO)₂·xH₂O, resulting in significant reductions in bacterial viability, particularly in biofilm-associated infections.

Properties

IUPAC Name

copper;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLJCVXRBGBMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCuF3O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16712-25-7, 123333-88-0
Record name NSC179341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Copper(II) trifluoroacetate hydrate
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Q & A

Q1: What is the molecular formula and weight of Copper(II) trifluoroacetate in both its anhydrous and hydrated forms?

A1: The research paper provides the following information []:

    Q2: How is anhydrous Copper(II) trifluoroacetate prepared?

    A2: According to the research abstract, the anhydrous form of Copper(II) trifluoroacetate is obtained by dehydrating its hydrated counterpart [].

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